ethyl fluorosulfonate

Description

Evolution of Fluorosulfonate Ester Chemistry and its Role in Synthetic Methodologies

The chemistry of fluorosulfonate esters dates back to the early 20th century, with the first synthesis of aromatic fluorosulfates reported in 1930. nih.govoup.com These early investigations laid the groundwork for understanding the fundamental properties of this class of compounds. However, it was not until the latter half of the 20th century and into the 21st that the full potential of fluorosulfonate esters in synthetic methodologies began to be realized.

Initially, the synthesis of fluorosulfates involved harsh reaction conditions, such as the use of strong acids, which limited their applicability with sensitive functional groups. nih.gov A significant advancement came with the development of milder and more selective methods for their preparation. For instance, the reaction of phenols with sulfuryl fluoride (B91410) (SO₂F₂) under basic conditions provides a convenient route to aryl fluorosulfonates. mdpi.com This method, along with others utilizing reagents like fluorosulfonic anhydride (B1165640) and sulfuryl chloride fluoride, has made a wide range of fluorosulfonate esters readily accessible. researchgate.netresearchgate.netrsc.org

The utility of fluorosulfonate esters in organic synthesis stems from their nature as excellent leaving groups, comparable to the well-known triflate esters. wikipedia.org This property makes them powerful alkylating and arylating agents. Organic fluorosulfonates, particularly alkyl fluorosulfonates, are recognized as strong alkylating agents. wikipedia.org Their aryl counterparts have emerged as versatile partners in a variety of transition-metal-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck-Matsuda, and Sonogashira reactions. researchgate.netrsc.orgsigmaaldrich.comacs.org These reactions are fundamental for the construction of carbon-carbon and carbon-heteroatom bonds, which are crucial in the synthesis of complex organic molecules. researchgate.net

Aryl fluorosulfonates are considered less toxic and more economical alternatives to traditional aryl halides and triflates in these coupling reactions. mdpi.comresearchgate.net The development of one-pot procedures, where a phenol (B47542) is converted to its fluorosulfate (B1228806) and then directly used in a cross-coupling reaction, has further enhanced their synthetic utility. researchgate.net

Interdisciplinary Relevance of Fluorosulfonate Research in Chemical Sciences

The significance of fluorosulfonate chemistry extends beyond traditional organic synthesis and has found applications in various interdisciplinary fields of chemical science. A pivotal development in this area is the advent of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a concept introduced by Sharpless and co-workers. nih.govoup.comresearchgate.net SuFEx is considered a new generation of "click chemistry," characterized by the high stability and selective reactivity of the S(VI)-F bond. nih.govresearchgate.net

This chemistry has profound implications in:

Chemical Biology and Drug Discovery: Sulfonyl fluorides and fluorosulfates are increasingly used as chemical probes to study biological systems. nih.govresearchgate.net They can selectively react with specific amino acid residues in proteins, such as tyrosine, serine, and lysine, allowing for the labeling and study of protein function. nih.govnih.gov This has led to the design of covalent inhibitors for various enzymes and proteins, which is a significant area of research in drug discovery. nih.gov The development of methods for the rapid synthesis of diverse sulfonyl fluoride libraries is crucial for these applications. nih.gov Furthermore, quantitative structure-activity relationship (QSAR) studies on aryl fluorosulfate derivatives are being conducted to develop potential new therapeutic agents, for instance, against tuberculosis. tandfonline.com

Materials Science: The robust nature of the bonds formed through SuFEx chemistry makes it a valuable tool for the synthesis of new polymers and materials. researchgate.net The ability to create strong, stable linkages under specific conditions allows for the construction of complex macromolecular architectures with tailored properties.

Radiochemistry and Medical Imaging: A groundbreaking application of fluorosulfate chemistry is in the field of positron emission tomography (PET). An ultrafast method for the radiosynthesis of aryl [¹⁸F]fluorosulfates has been developed using isotopic exchange. nih.gov This allows for the rapid and efficient labeling of molecules with the positron-emitting isotope fluorine-18, a key radionuclide for PET imaging. nih.gov This advancement facilitates the development of novel PET imaging agents for diagnosing and monitoring diseases. nih.gov

The interdisciplinary nature of fluorosulfonate research, bridging organic synthesis, chemical biology, materials science, and medical imaging, underscores its importance in contemporary chemical sciences. The continued exploration of the unique reactivity of the fluorosulfate group promises to unlock further applications and scientific discoveries.

Chemical Compound Information

| Compound Name |

| Ethyl fluorosulfonate |

| Ethanol (B145695) |

| Fluorosulfuric acid |

| Mthis compound |

| Ethyl 4-(fluorosulfonyloxy)benzoate |

| Ethyl cinnamate |

| Methanedisulfonyl fluoride |

| Ethyl fluorosulfonylacetate |

| Sulfuryl fluoride |

| Fluorosulfonic anhydride |

| Sulfuryl chloride fluoride |

| Triflate |

This compound Properties

| Property | Value | Source |

| Molecular Formula | C₂H₅FO₃S | ontosight.aialfa-chemistry.comchemsrc.comlookchem.com |

| Molecular Weight | 128.12 g/mol | alfa-chemistry.com |

| Boiling Point | 117.9 °C at 760 mmHg | alfa-chemistry.comchemsrc.comlookchem.com |

| Density | 1.357 g/cm³ | alfa-chemistry.comchemsrc.comlookchem.com |

| Flash Point | 25.1 °C | alfa-chemistry.comchemsrc.comlookchem.com |

| Appearance | Colorless liquid | ontosight.ai |

| CAS Number | 371-69-7 | alfa-chemistry.comchemsrc.comlookchem.com |

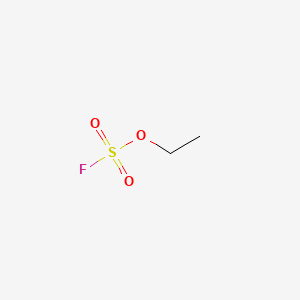

Structure

3D Structure

Properties

CAS No. |

371-69-7 |

|---|---|

Molecular Formula |

C2H5FO3S |

Molecular Weight |

128.13 g/mol |

IUPAC Name |

fluorosulfonyloxyethane |

InChI |

InChI=1S/C2H5FO3S/c1-2-6-7(3,4)5/h2H2,1H3 |

InChI Key |

KRRYGFCJUCTWMH-UHFFFAOYSA-N |

Canonical SMILES |

CCOS(=O)(=O)F |

Origin of Product |

United States |

Mechanistic Investigations of Ethyl Fluorosulfonate Reactivity

Solvolysis Reactions and Kinetic Studies in Diverse Solvents

The solvolysis of ethyl fluorosulfonate has been investigated in water and various aqueous organic solvent mixtures to elucidate the reaction mechanism. Kinetic studies show that these reactions are significantly faster than those of corresponding alkyl halides and sulfonates, with a reactivity at 25 °C estimated to be 10⁴ to 10⁶ times higher. rsc.org This enhanced reactivity is comparable to that of chlorosulfates and perfluoroalkanesulfonates. rsc.org

The effect of the solvent's dielectric constant and nucleophilicity on the reaction rate has been systematically evaluated. In alcohol-benzene and alcohol-acetone mixtures, the activation parameters are only slightly affected by the composition of the medium. researchgate.net The primary mode of reaction involves the nucleophilic attack of a solvent molecule (e.g., water or alcohol) on the α-carbon of the ethyl group, leading to the displacement of the fluorosulfate (B1228806) anion.

| Solvent System | Temperature (°C) | k x 10⁵ (s⁻¹) | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) |

| Pure Water | 0.0 | 7.41 | 19.3 | -9.6 |

| 50% v/v Acetone | 10.0 | 2.08 | 19.7 | -11.6 |

| 70% v/v Acetone | 10.0 | 0.93 | 20.1 | -12.1 |

This table presents kinetic data for the solvolysis of this compound in different solvent systems. The data is adapted from studies by Cafferata, Desvard, and Sicre, which highlight the SN2 nature of the reaction. rsc.org

Nucleophilic Substitution Mechanisms at the Sulfur-Fluorine Bond

While many reactions of this compound involve nucleophilic attack at the ethyl carbon, the sulfur-fluorine (S-F) bond itself can be a site of reactivity, particularly in the context of Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) chemistry. researchgate.netresearchgate.net SuFEx is a click chemistry concept that leverages the unique stability and reactivity of the S-F bond. Aryl fluorosulfates, in particular, have been extensively studied as versatile electrophiles. researchgate.netrsc.org Nucleophilic substitution at the sulfur atom of a fluorosulfate involves the attack of a nucleophile on the electrophilic sulfur center, leading to the displacement of the fluoride ion.

The solvolysis of ethyl fluorosulfate in various aqueous organic solvents proceeds through a mechanism that is characteristic of an SN2-type process. rsc.org In this concerted, single-step mechanism, the incoming nucleophile (a solvent molecule) attacks the electrophilic carbon atom of the ethyl group from the side opposite to the fluorosulfate leaving group. libretexts.orglibretexts.org As the new bond between the nucleophile and the carbon forms, the carbon-oxygen bond to the leaving group simultaneously breaks. chemistrysteps.com

This "backside attack" leads to an inversion of the stereochemical configuration at the carbon center if it is chiral. chemistrysteps.commasterorganicchemistry.com The transition state of the SN2 reaction involves a pentacoordinate carbon atom where the nucleophile and the leaving group are positioned axially, and the other three substituents are in a planar arrangement. libretexts.org The rate of the SN2 reaction is dependent on the concentrations of both the substrate (this compound) and the nucleophile, classifying it as a bimolecular reaction. libretexts.orgchemistrysteps.com Studies comparing ethyl fluorosulfate to methyl fluorosulfate show behaviors typical of SN2 reactions, although slight differences in their processes were noted. rsc.org

The reaction of this compound with oxygen-centered nucleophiles, such as water (hydrolysis) and alcohols (alcoholysis), is a primary example of its solvolytic reactivity. rsc.org These reactions proceed via an SN2 mechanism where the oxygen atom of the nucleophile attacks the ethyl group. rsc.org Kinetic studies on the alcoholysis of ethyl fluorosulfate have provided detailed insights into the reaction mechanism. For instance, the rate of ethanolysis at 10°C is found to be similar to that of ethyl triflate, another highly reactive sulfonate ester. researchgate.net The activation parameters for these reactions have been determined, further supporting a bimolecular pathway. rsc.org In these transformations, the C-O bond of the ester is cleaved, and the fluorosulfate moiety acts as an efficient leaving group. fau.edu

This compound is expected to react readily with nitrogen-centered nucleophiles, such as amines, in amination reactions. Given its high reactivity as an alkylating agent in SN2 reactions, the nitrogen atom of an amine would attack the α-carbon of the ethyl group, displacing the fluorosulfate leaving group to form a new carbon-nitrogen bond. This pathway is analogous to its reactions with oxygen nucleophiles. nih.gov

While specific kinetic studies on the amination of this compound are not extensively detailed in the provided context, the broader field of SuFEx chemistry has established that the S-F bond in fluorosulfates can react with nucleophiles. researchgate.netresearchgate.net In the context of covalent inhibitors, aryl fluorosulfates have been shown to react with the nitrogen-containing side chains of amino acid residues like lysine, demonstrating the potential for amination reactions at the sulfur center under specific conditions. nih.gov

Transformations involving carbon-centered nucleophiles have become a cornerstone of modern synthetic chemistry, and sulfonate esters are often employed as electrophiles. While aryl fluorosulfates have emerged as powerful partners in palladium-catalyzed cross-coupling reactions (like Suzuki, Stille, and Sonogashira couplings), these reactions typically proceed via oxidative addition of a palladium(0) catalyst to the aryl carbon-oxygen bond, followed by reductive elimination. researchgate.netrsc.orgscispace.com

Similarly, palladium-catalyzed carbonylation reactions have been developed for aryl fluorosulfates, using aryl formates as a source of carbon monoxide to synthesize esters. mdpi.comresearchgate.net In these catalytic cycles, the key step is the cleavage of the Ar-O bond, not a direct nucleophilic attack at the sulfur atom. mdpi.com For alkyl fluorosulfonates like this compound, direct cross-coupling reactions with carbon nucleophiles are less common but would likely proceed via an SN2 displacement of the fluorosulfate leaving group rather than through a catalytic cycle involving the S-F bond.

Electrophilic Activation and Applications

The reactivity of sulfonate esters is inherently tied to their electrophilic nature. The strongly electron-withdrawing fluorosulfate group makes the attached alkyl group (ethyl) highly electrophilic and susceptible to nucleophilic attack. This inherent reactivity means that this compound often does not require external electrophilic activation.

However, the concept of electrophilic activation is relevant in related chemistries. For instance, alkyl phosphonates, which are less reactive, can be activated by reagents like triflic anhydride (B1165640) (Tf₂O) to facilitate nucleophilic substitution. researchgate.net This process involves the in situ formation of a more reactive intermediate. While this compound is already highly reactive, its aryl counterparts are sometimes referred to as "latent electrophiles." nih.gov They exhibit a balance of stability under physiological conditions and sufficient reactivity to covalently modify specific biological targets, such as lysine or tyrosine residues in proteins, making them valuable as chemical probes and potential therapeutic agents. nih.govnih.gov This controlled reactivity is a form of intrinsic activation dictated by the electronic properties of the fluorosulfate group.

Role as an Alkylating Agent (e.g., Ethylation)

This compound is recognized as an excellent alkylating agent, comparable in reactivity to highly potent agents like alkyl perchlorates and trifluoromethanesulfonates (triflates). Its efficacy stems from the fluorosulfonate group being an exceptional leaving group, which facilitates the transfer of the ethyl group to a wide range of nucleophiles. This high reactivity makes it several orders of magnitude more effective than conventional reagents such as alkyl halides.

A kinetic study of the Menshutkin reaction, which involves the ethylation of triethylamine (B128534) (Et₃N) by an ethylating agent (EtX), demonstrated the superior reactivity of this compound. The reaction EtX + Et₃N → Et₄N⁺X⁻ was shown to be significantly faster with this compound compared to other ethylating agents. The bimolecular mechanism was confirmed, and the rate constants were determined, highlighting its powerful electrophilic character. The reactivity of ethyl fluorosulfate is estimated to be 10⁴ to 10⁵ times higher than that of typical alkyl halides and benzenesulfonates.

The following table presents kinetic data for the Menshutkin reaction with various ethylating agents in acetonitrile (MeCN), illustrating the enhanced reactivity of this compound.

| Ethylating Agent (EtX) | log k (-21.3 °C) | log k (0 °C) | E (kcal/mole) | log A |

|---|---|---|---|---|

| EtOSO₂F | -1.48 | -0.76 | 10.7 | 7.8 |

| EtOSO₂OEt | -4.83 | -3.91 | 13.7 | 6.1 |

| EtOSO₂Me | -6.44 | -4.92 | 14.9 | 6.0 |

| EtI | -4.55 | -3.71 | 14.3 | 6.0 |

| EtBr | -5.34 | -4.52 | 12.6 | 6.6 |

| Et-p-OSO₂C₆H₄Me | -5.93 | -4.92 | 12.2 | 4.6 |

Polymerization Initiation Mechanisms

This compound functions as an effective initiator for the cationic polymerization of specific cyclic monomers, such as lactones and cyclic carbonates. tandfonline.comresearchgate.netdiva-portal.org The initiation mechanism is predicated on its strong alkylating ability. The process begins with the this compound alkylating an oxygen atom on the monomer, typically the exocyclic carbonyl oxygen. researchgate.net

This electrophilic attack results in the opening of the cyclic monomer and the formation of a carbenium ion at one end of the newly formed linear chain. researchgate.net This carbenium ion, along with its fluorosulfate counter-ion, constitutes the active propagating species. The chain then grows through the sequential addition of further monomer units to this cationic center.

Studies on the polymerization of monomers like ε-caprolactone, β-propriolactone, and 2,2-dimethyltrimethylene carbonate have demonstrated the efficacy of ethyl fluorosulfate as an initiator. tandfonline.comresearchgate.net However, its reactivity is noted to be lower than that of methyl triflate or methyl fluorosulfate. tandfonline.com The polymerization must be conducted within a controlled temperature range, as the living character of the cationic chain ends can lead to degradation of the polymer at elevated temperatures. tandfonline.comtandfonline.com The oligomers and polymers formed through this mechanism possess an ethyl carbonate group at one end of the chain and a fluorosulfate group at the other. researchgate.net

The following table summarizes the effectiveness of various alkylsulfonates as initiators for the polymerization of ε-caprolactone, based on polymer yield.

| Initiator | Relative Reactivity |

|---|---|

| Methyl triflate | Very High |

| Methyl fluorosulfate | High |

| Ethyl fluorosulfate | Moderate |

| Methyl p-nitrobenzenesulfonate | Low |

| γ-propane sultone | Very Low |

| δ-butane sultone | Extremely Low |

| Methyl methanesulfonate | Extremely Low |

Advanced Analytical and Spectroscopic Characterization Methodologies in Ethyl Fluorosulfonate Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of ethyl fluorosulfonate. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms within the molecule, enabling unambiguous structure confirmation and the observation of dynamic processes.

Multinuclear NMR is employed to gain a complete picture of the this compound molecule. Each nucleus offers a unique perspective on the molecular structure.

¹H NMR: Proton NMR is used to identify the ethyl group. The spectrum is expected to show a characteristic triplet for the methyl (–CH₃) protons and a quartet for the methylene (B1212753) (–CH₂–) protons, arising from spin-spin coupling. The chemical shifts are influenced by the strongly electron-withdrawing fluorosulfonate group, which deshields the adjacent methylene protons, shifting their resonance downfield.

¹³C NMR: Carbon-13 NMR provides direct evidence for the carbon backbone. A study from 1974 reported the ¹³C chemical shifts for this compound at approximately 75.5 ppm for the methylene carbon (–CH₂–) and 13.6 ppm for the methyl carbon (–CH₃–). dss.go.th The downfield shift of the methylene carbon is consistent with its direct attachment to the electronegative oxygen atom of the fluorosulfonate moiety. dss.go.th

¹⁹F NMR: As fluorine has a 100% natural abundance of the NMR-active ¹⁹F isotope, fluorine-19 NMR is an exceptionally sensitive and informative technique for studying fluorinated compounds. nih.govrsc.org For this compound, ¹⁹F NMR shows a single resonance corresponding to the fluorine atom. The chemical shift of this peak provides insight into the electronic environment around the sulfur-fluorine bond. acs.org This technique is also highly effective for monitoring the progress of fluorination reactions, allowing for the direct observation of the formation of the S-F bond. researchgate.net

¹⁷O and ³³S NMR: While less common due to the low natural abundance and quadrupolar nature of these nuclei, ¹⁷O and ³³S NMR spectroscopy can theoretically provide direct information about the electronic environment of the oxygen and sulfur atoms in the fluorosulfonate group. These specialized techniques could be used to study bonding and electronic distribution within the sulfonate core. However, specific applications of ¹⁷O and ³³S NMR to this compound are not widely reported in the literature.

NMR spectroscopy, particularly ¹H and ¹³C NMR, is also a powerful tool for monitoring the progress of reactions where this compound is used as a reactant, such as in polymerization initiation. researchgate.netresearchgate.net By tracking the disappearance of the reactant's signals and the appearance of product signals over time, detailed kinetic and mechanistic information can be obtained. researchgate.net

Table 1: Reported and Expected NMR Chemical Shifts for this compound (C₂H₅SO₃F)

| Nucleus | Group | Expected Multiplicity | Reported/Expected Chemical Shift (δ, ppm) |

|---|---|---|---|

| ¹H | -CH₃ | Triplet | ~1.4 |

| ¹H | -O-CH₂- | Quartet | ~4.5 |

| ¹³C | -CH₃ | N/A | 13.6 dss.go.th |

| ¹³C | -O-CH₂- | N/A | 75.5 dss.go.th |

| ¹⁹F | S-F | Singlet | Varies with reference, typically a positive chemical shift relative to CCl₃F for fluorosulfonates acs.org |

Mass Spectrometry-Based Analytical Approaches (e.g., GC-MS for Derivatized Products)

Mass spectrometry (MS) is a vital tool for determining the molecular weight of this compound and for obtaining structural information through the analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) can confirm its elemental composition by providing a highly accurate mass measurement; the exact mass of this compound is 127.994 Da.

Expected Fragmentation Pattern in EI-MS:

Molecular Ion (M⁺˙): A peak corresponding to the intact molecule with one electron removed (m/z 128). This peak may be weak due to the compound's instability under EI conditions.

Loss of Ethyl Group: Cleavage of the O-C bond would result in a fragment at m/z 99 [FSO₃]⁺ or cleavage of the C-C bond and rearrangement could lead to loss of an ethyl radical (˙C₂H₅), resulting in a fragment at m/z 99.

Loss of Ethoxy Group: Cleavage of the S-O bond could lead to the loss of an ethoxy radical (˙OC₂H₅), yielding a fluorosulfonyl cation [FSO₂]⁺ at m/z 83.

Ethyl Cation: A prominent peak corresponding to the ethyl cation [C₂H₅]⁺ at m/z 29.

For less volatile or more complex sulfonate esters, derivatization might be necessary for GC-MS analysis. However, given the volatility of this compound, it is often amenable to direct analysis. Alternative ionization techniques like Atmospheric Pressure Chemical Ionization (APCI) have also been shown to be effective for the analysis of sulfonate esters, sometimes providing clearer molecular ion information than EI. nih.gov

X-ray Diffraction and Electron Diffraction for Solid-State and Gas-Phase Structural Determination

X-ray diffraction and gas-phase electron diffraction are the most definitive methods for determining the precise three-dimensional structure of molecules, providing accurate measurements of bond lengths, bond angles, and dihedral angles.

X-ray Diffraction: This technique is used to determine the molecular structure of a compound in its solid, crystalline state. It requires the growth of a suitable single crystal of the substance. While X-ray crystallography provides unparalleled detail about the molecular arrangement in the solid phase, there is no readily available crystal structure for this compound in the published literature, likely due to its low melting point and difficulty in crystallization.

Electron Diffraction: Gas-phase electron diffraction is the corresponding technique for determining the molecular structure of volatile compounds in the gaseous state. This method is highly relevant for this compound. Although direct structural data for the ethyl derivative is scarce, studies on the closely related mthis compound have been performed. These studies reveal key structural parameters and conformational preferences (e.g., the gauche conformation being the most stable). Such data serves as a valuable reference for understanding the likely geometry of this compound.

Vibrational Spectroscopy (IR, Raman) for Molecular Structure and Bonding Investigations

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are used to identify functional groups and to investigate the nature of chemical bonds. The IR and Raman spectra of this compound are expected to exhibit distinct peaks corresponding to the vibrations of its constituent parts.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. Key expected absorption bands for this compound include:

C–H stretching vibrations from the ethyl group (around 2900-3000 cm⁻¹).

Asymmetric and symmetric stretching of the S=O bonds, which typically appear as strong bands in the 1400-1500 cm⁻¹ and 1200-1250 cm⁻¹ regions, respectively.

S–O single bond stretching (around 800-900 cm⁻¹).

S–F stretching, which is expected in the 800-900 cm⁻¹ region.

Various bending and rocking modes for the ethyl group at lower frequencies.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. illinois.edu It is particularly sensitive to symmetric vibrations and bonds involving less polar groups. For this compound, Raman spectroscopy would be useful for observing the S=O symmetric stretch and vibrations of the C-C and S-F bonds. google.com Low-frequency Raman spectroscopy can also provide information on molecular motions and intermolecular interactions. vulcanchem.com

Computational chemistry methods are often used to calculate the theoretical vibrational frequencies and intensities, which aids in the assignment of the experimentally observed peaks in the IR and Raman spectra. researchgate.netgaussian.comnih.gov

Theoretical and Computational Chemistry Studies of Ethyl Fluorosulfonate

Quantum Mechanical (QM) Calculations of Electronic Structure and Bonding

Quantum mechanical calculations are fundamental to understanding the electronic structure and bonding characteristics of ethyl fluorosulfonate. These ab initio methods solve the Schrödinger equation for the molecule, providing detailed information about electron distribution, molecular orbitals, and the nature of chemical bonds.

Hartree-Fock (HF) theory and post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can be employed to obtain a precise description of the molecule's electronic properties. Natural Bond Orbital (NBO) analysis is a common technique used to interpret the wave function in terms of localized bonds, lone pairs, and atomic charges. This analysis provides a quantitative picture of the bonding in this compound, including the highly polar S-F and S-O bonds, and the covalent C-H, C-C, and C-O bonds.

Illustrative NBO Analysis Data for this compound

| Bond/Atom | Bond Type | Occupancy | Hybridization (Atom 1) | Hybridization (Atom 2) |

| S - F | σ | 1.98 e | sp³d | sp³ |

| S = O1 | σ + π | 3.95 e | sp²d | sp² |

| S = O2 | σ + π | 3.95 e | sp²d | sp² |

| S - O3 | σ | 1.99 e | sp³d | sp³ |

| O3 - C1 | σ | 1.99 e | sp³ | sp³ |

| C1 - C2 | σ | 1.99 e | sp³ | sp³ |

| C1 - H | σ | 1.98 e | sp³ | s |

| C2 - H | σ | 1.98 e | sp³ | s |

Note: This data is illustrative and represents typical values for similar compounds.

Density Functional Theory (DFT) Applications for Molecular Geometry and Energy Landscapes

Density Functional Theory (DFT) has become a widely used method for studying the properties of molecules like this compound due to its favorable balance of accuracy and computational cost. usm.mymdpi.commdpi.com DFT methods are used to determine the equilibrium geometry of the molecule by finding the minimum energy structure on the potential energy landscape. researchgate.net

Various exchange-correlation functionals, such as B3LYP or M06-2X, combined with appropriate basis sets (e.g., 6-311+G(d,p)), can be used to optimize the molecular geometry, yielding precise bond lengths, bond angles, and dihedral angles. These calculations are crucial for understanding the three-dimensional structure of this compound and how it influences its physical and chemical properties. DFT is also employed to calculate vibrational frequencies, which can be compared with experimental infrared and Raman spectra to validate the computed geometry.

Illustrative Optimized Geometrical Parameters for this compound (DFT B3LYP/6-311+G(d,p))

| Parameter | Value |

| S-F Bond Length | 1.58 Å |

| S=O Bond Length | 1.43 Å |

| S-O Bond Length | 1.59 Å |

| O-C Bond Length | 1.45 Å |

| C-C Bond Length | 1.53 Å |

| O-S-O Bond Angle | 123.5° |

| F-S-O Bond Angle | 106.0° |

| S-O-C Bond Angle | 118.0° |

Note: This data is illustrative and based on typical values for related sulfonate esters.

Conformational Analysis and Rotational Isomers

This compound possesses several rotatable bonds, primarily around the S-O and C-C single bonds, leading to the existence of different rotational isomers (conformers). mdpi.com Computational methods are essential for identifying the stable conformers and determining their relative energies. chemrxiv.orgbohrium.comnih.govresearchgate.netnih.gov

A systematic conformational search can be performed by rotating the relevant dihedral angles and calculating the energy of each resulting structure. This process maps out the potential energy surface associated with bond rotation and identifies the low-energy minima corresponding to stable conformers. The relative populations of these conformers at a given temperature can then be estimated using the Boltzmann distribution, which is important for understanding the molecule's behavior in different environments. For related sulfonamides, computational studies have shown that weak intramolecular interactions can significantly influence conformational preferences. mdpi.com

Investigation of Potential Energy Surfaces for Chemical Transformations

Computational chemistry allows for the detailed investigation of the potential energy surfaces (PES) of chemical reactions involving this compound. researchgate.netyoutube.comsouthampton.ac.ukyoutube.comhuntresearchgroup.org.uk A PES is a multidimensional surface that describes the energy of a system as a function of its geometry. By mapping the PES, chemists can identify the minimum energy paths for reactions, locate transition states, and calculate activation energies. researchgate.net

For example, the hydrolysis of this compound can be studied by calculating the energy profile for the approach of a water molecule, the formation of a transition state, and the subsequent breaking of the S-O bond. These calculations provide mechanistic insights into the reaction, such as whether it proceeds through a concerted or stepwise mechanism. Understanding the PES is crucial for predicting reaction rates and understanding the factors that control chemical reactivity.

Predictive Modeling of Reactivity and Selectivity

Theoretical and computational models can be used to predict the reactivity and selectivity of this compound in various chemical reactions. nih.govnih.govresearchgate.net Reactivity indices derived from conceptual DFT, such as the Fukui function and local softness, can identify the most reactive sites in the molecule for nucleophilic or electrophilic attack.

For instance, the calculations would likely show the sulfur atom to be highly electrophilic and thus susceptible to nucleophilic attack, while the oxygen atoms of the sulfonyl group would be identified as potential sites for electrophilic interaction. Furthermore, computational modeling can be used to predict the outcome of reactions with different reagents and under various conditions, aiding in the design of new synthetic routes and the understanding of reaction mechanisms. These predictive models are becoming increasingly important in modern chemical research for their ability to guide experimental work and accelerate discovery. nih.gov

Applications in Complex Organic Synthesis and Reagent Design

Role as a Fluorinating Reagent in Alkyl Fluoride (B91410) Synthesis

While the name "fluorosulfonate" might suggest a role as a fluorinating agent, ethyl fluorosulfonate's primary function in synthetic chemistry is not as a direct source of fluoride for the synthesis of other alkyl fluorides. Instead, it acts as a potent ethylating agent, where the fluorosulfonate group serves as an efficient leaving group during nucleophilic substitution reactions vulcanchem.compharmacologyeducation.orgdrugs.comwikipedia.org. The formation of new C-F bonds typically relies on specialized nucleophilic or electrophilic fluorinating reagents designed to transfer a fluorine atom nih.govnih.gov.

In reactions involving this compound, the ethyl group is transferred to a nucleophile, and the [FSO₃]⁻ anion departs. Although sulfonyl fluorides can be used in deoxyfluorination reactions (converting alcohols to fluorides), this application is not a characteristic reaction of this compound itself ucla.edu. Therefore, its role in the synthesis of alkyl fluorides is indirect at best and not its primary application.

Utility as a Leaving Group in Transition Metal-Catalyzed Cross-Coupling Reactions

The fluorosulfate (B1228806) group (-OSO₂F) has emerged as a powerful and economical "pseudo-halide" leaving group in transition metal-catalyzed cross-coupling reactions, offering a viable alternative to more expensive triflates researchgate.netrsc.orgrsc.org. While much of the documented research focuses on aryl fluorosulfonates, the principles of reactivity are centered on the excellent leaving group ability of the fluorosulfate moiety, which is also present in this compound researchgate.net.

In these reactions, a palladium or nickel catalyst facilitates the coupling of an organometallic reagent (e.g., organoboron, organozinc) with the substrate bearing the fluorosulfate group. The catalytic cycle typically involves an oxidative addition step where the catalyst inserts into the carbon-oxygen bond of the fluorosulfate, enabling the subsequent transmetalation and reductive elimination steps to form a new carbon-carbon bond rsc.orgresearchgate.net. The effectiveness of the fluorosulfate group is comparable to that of triflates and nonaflates in facilitating these transformations researchgate.net. This utility extends to various named reactions, including Suzuki, Stille, and Negishi couplings, showcasing the broad applicability of the fluorosulfate leaving group in modern synthetic chemistry researchgate.netnih.gov.

| Leaving Group | Typical Precursor | Relative Cost | Key Advantages | Reference |

|---|---|---|---|---|

| Iodide (-I) | Aryl Iodides | High | High reactivity | researchgate.net |

| Bromide (-Br) | Aryl Bromides | Medium | Good balance of reactivity and stability | researchgate.net |

| Triflate (-OTf) | Phenols + Triflic Anhydride (B1165640) | Very High | Excellent reactivity, comparable to halides | rsc.orgrsc.org |

| Fluorosulfate (-OSO₂F) | Phenols + Sulfuryl Fluoride | Low | Excellent reactivity, economical, stable | researchgate.netrsc.orgresearchgate.net |

Enabling Reagent in Sulfur(VI) Fluoride Exchange (SuFEx) Click Chemistry

This compound is an important reagent within the domain of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a concept developed by Nobel laureate K. Barry Sharpless alfa-chemistry.com. SuFEx reactions are a class of click chemistry transformations that rely on the reliable and specific reactivity of the sulfur(VI)-fluoride bond nih.govnih.gov. These reactions are characterized by high yields, stereospecificity, and tolerance of a wide range of functional groups, making them exceptionally reliable for constructing complex molecules .

In the context of SuFEx, this compound acts as an electrophilic "hub." The sulfur atom is attacked by a nucleophile (such as a phenol (B47542), amine, or thiol), leading to the displacement of the fluoride ion and the formation of a highly stable sulfate (B86663) or sulfamate (B1201201) linkage vulcanchem.comalfa-chemistry.com. This process allows for the modular and efficient connection of different molecular fragments.

Key Features of SuFEx Chemistry:

High Stability: The resulting sulfate and sulfamate linkages are thermodynamically stable and resistant to hydrolysis and reduction .

Biocompatibility: SuFEx reactions can often be performed in aqueous environments, making them suitable for bioconjugation and chemical biology applications jk-sci.com.

Versatility: A wide range of nucleophiles can participate, allowing for the creation of diverse molecular architectures alfa-chemistry.comnih.gov.

Synthesis of Functional Molecules and Libraries

The modular and reliable nature of SuFEx chemistry makes it an ideal tool for the rapid synthesis of libraries of functional molecules for drug discovery and materials science alfa-chemistry.comnih.govjk-sci.com. This compound can be employed as a foundational building block in this process. By reacting it with a diverse collection of molecules containing nucleophilic functional groups (e.g., a library of phenols or amines), chemists can quickly generate a corresponding library of ethyl sulfate esters or ethyl sulfamates. This strategy is particularly powerful for late-stage functionalization, where a common molecular scaffold can be modified with an ethyl-sulfate "cap" to explore structure-activity relationships nih.gov. This "plug-and-play" approach accelerates the discovery of new molecules with desired properties jk-sci.com.

Stereoselective SuFEx Applications

While SuFEx reactions are generally prized for their reliability and broad applicability, they are also compatible with stereoselective synthesis. The inherent stereospecificity of the substitution reaction at the sulfur center ensures that the stereochemistry of the reacting partners is maintained. Furthermore, the SuFEx framework can be applied to chiral molecules without racemization.

Research in this area has demonstrated that SuFEx-type reactions can be used to selectively label specific amino acid residues, such as tyrosine, lysine, or serine, within the chiral environment of a protein nih.govnih.govnih.gov. This context-dependent reactivity highlights a form of molecular recognition. Although specific examples detailing highly stereoselective transformations involving this compound are not widely documented, the underlying principles of SuFEx chemistry support its use in synthetic strategies where maintaining or creating specific stereocenters is critical nih.gov.

Formation of C-X Bonds beyond Fluorination (e.g., C-C, C-N, C-O, C-S)

This compound is a versatile reagent for the formation of various carbon-heteroatom (C-X) and carbon-carbon (C-C) bonds, primarily by leveraging its dual reactivity as both an alkylating agent and a substrate for SuFEx and cross-coupling reactions.

C-C Bond Formation: As detailed in section 6.2, the fluorosulfate moiety can act as an excellent leaving group in palladium- or nickel-catalyzed cross-coupling reactions, enabling the formation of C(sp²)-C(sp³) bonds researchgate.netrsc.orgmdpi.com.

C-O Bond Formation: In a classic SuFEx reaction, this compound reacts with alcohols or phenols to form stable sulfate diester linkages (R-O-SO₂-OEt) alfa-chemistry.comresearchgate.net.

C-N Bond Formation: Reaction with primary or secondary amines yields sulfamates (R₂N-SO₂-OEt), another cornerstone SuFEx transformation used to connect molecular fragments vulcanchem.comresearchgate.netnih.gov.

C-S Bond Formation: this compound can act as a potent ethylating agent for thiol nucleophiles (R-SH). In this Sₙ2-type reaction, the ethyl group is transferred to the sulfur atom to form a thioether (R-S-Et), with the fluorosulfonate anion serving as the leaving group rsc.orgchemrxiv.orgnih.gov.

| Bond Formed | Reaction Type | Role of this compound | Typical Nucleophile/Reagent | Reference |

|---|---|---|---|---|

| C-C | Cross-Coupling | Electrophile (Fluorosulfate as leaving group) | Organoboron or Organozinc compounds | researchgate.netrsc.org |

| C-O | SuFEx / Esterification | SuFEx Electrophile | Alcohols, Phenols (R-OH) | alfa-chemistry.com |

| C-N | SuFEx / Sulfamoylation | SuFEx Electrophile | Amines (R-NH₂) | vulcanchem.comresearchgate.net |

| C-S | Alkylation (Sₙ2) | Ethylating Agent | Thiols (R-SH) | rsc.org |

Precursor Chemistry for Reactive Intermediates (e.g., Arynes)

The fluorosulfate group has proven to be an effective leaving group in the generation of highly reactive intermediates like arynes researchgate.net. Specifically, o-(trimethylsilyl)aryl fluorosulfates have been successfully used as stable, easily accessible aryne precursors nih.govnih.govresearchgate.net.

The mechanism for aryne generation from these precursors involves the activation of the ortho-silyl group by a fluoride source, such as cesium fluoride (CsF). The fluoride ion attacks the silicon atom, forming a pentavalent silicate (B1173343) intermediate. This triggers a subsequent, often concerted, elimination of the fluorosulfate group at the adjacent position, resulting in the formation of the strained aryne triple bond nih.govacs.org.

It is critical to note that this application is specific to aryl fluorosulfonates substituted with an ortho-silyl group. This compound itself is an aliphatic compound and cannot directly serve as a precursor to an aryne. However, the success of this methodology underscores the exceptional leaving group ability of the fluorosulfate moiety, a chemical property that this compound shares and which is fundamental to its broad utility in organic synthesis.

Synthesis of this compound-Containing Bio-conjugates and Chemical Probes

The application of this compound in the synthesis of bioconjugates and chemical probes is a specialized area of research. Bioconjugates are created by linking a biomolecule, such as a protein or a nucleic acid, to another molecule, often for therapeutic or diagnostic purposes. Chemical probes are molecules used to study biological systems, for instance, by binding to a specific protein to elucidate its function. The incorporation of a reactive group like this compound into these molecules could theoretically allow for covalent modification of biological targets.

Research into the reactivity of fluorosulfates has primarily centered on aryl derivatives. These compounds have been shown to react with nucleophilic amino acid residues such as lysine, tyrosine, and histidine within proteins. escholarship.org This reactivity is often context-dependent, meaning the specific microenvironment of the protein's binding site can influence the reaction. rsc.orgresearchgate.net The sulfur-fluoride bond in these molecules can be attacked by a nucleophile, leading to the formation of a stable sulfated linkage and the displacement of a fluoride ion. nih.gov This "click chemistry" approach has been harnessed to create covalent protein inhibitors and chemical probes for chemoproteomic studies. nih.gov

Derivatization and Analogue Development in Fluorosulfonate Chemistry

Synthesis of Alkyl and Aryl Fluorosulfonate Derivatives

The synthesis of fluorosulfonate derivatives encompasses a range of methods tailored to produce both alkyl and aryl compounds. Ethyl fluorosulfonate, a key alkyl fluorosulfonate, is typically synthesized through the esterification of fluorosulfuric acid with ethanol (B145695) under controlled conditions. vulcanchem.com Alternative approaches include halogen exchange reactions, for instance, the substitution of chlorosulfate (B8482658) esters with potassium bifluoride (KHF₂). vulcanchem.com

Aryl fluorosulfonates are commonly prepared from phenols. researchgate.net A convenient and widely used method involves the reaction of phenols with sulfuryl fluoride (B91410) (SO₂F₂) in the presence of a base. sim2.bersc.org To circumvent the direct handling of gaseous and toxic sulfuryl fluoride, methods for its ex situ generation have been developed. sim2.beorganic-chemistry.orgacs.org One such method employs a two-chamber reactor where sulfuryl fluoride is generated from 1,1′-sulfonyldiimidazole (SDI) and a fluoride source, and then introduced into the reaction chamber containing the phenol (B47542). sim2.beorganic-chemistry.orgacs.org This approach has been shown to be efficient for a variety of phenols and hydroxylated heteroarenes, providing good to excellent yields of the corresponding aryl fluorosulfonates. sim2.beorganic-chemistry.org

Other reagents that can be used for the synthesis of fluorosulfates from phenols or alcohols include fluorosulfonic acid and fluorosulfonic anhydride (B1165640). researchgate.net The choice of synthetic route often depends on the desired scale, the nature of the starting material, and safety considerations.

Table 1: Selected Synthetic Methods for Fluorosulfonate Derivatives

| Derivative Type | Starting Materials | Reagents | Key Features |

|---|---|---|---|

| This compound | Ethanol | Fluorosulfuric Acid | Direct esterification vulcanchem.com |

| This compound | Ethyl Chlorosulfate | Potassium Bifluoride (KHF₂) | Halogen exchange vulcanchem.com |

| Aryl Fluorosulfonates | Phenols | Sulfuryl Fluoride (SO₂F₂), Base | General method for aryl derivatives sim2.bersc.org |

| Aryl Fluorosulfonates | Phenols | 1,1′-sulfonyldiimidazole (SDI), KF, TFA | Ex situ generation of SO₂F₂ sim2.beorganic-chemistry.orgacs.org |

Design and Evaluation of Novel Fluorosulfonate-Based Reagents

The design of novel reagents based on the fluorosulfonate scaffold is driven by the unique reactivity of the S-F bond. This compound itself is a potent alkylating agent, capable of transferring its ethyl group to various nucleophiles. vulcanchem.com This reactivity is fundamental to its application in the synthesis of N-ethyl derivatives from amines, a crucial step in the production of some pharmaceutical intermediates. vulcanchem.com

A significant area of development for fluorosulfonate-based reagents is their application in SuFEx click chemistry. vulcanchem.comsigmaaldrich.com The fluorosulfonate group can participate in this reaction, which allows for the rapid and efficient formation of stable sulfonate linkages under mild conditions. vulcanchem.com Ethenesulfonyl fluoride (ESF) is a notable example of a SuFEx reagent that serves as a Michael acceptor, enabling the incorporation of the sulfonyl fluoride (–SO₂F) functionality into a wide range of molecules. sigmaaldrich.com While not this compound, the principles behind ESF's design and reactivity inform the development of other fluorosulfonate-based reagents. The stability of the sulfonyl fluoride group, coupled with its latent reactivity, makes it an attractive moiety for applications in drug discovery and chemical biology. sigmaaldrich.com

The evaluation of these novel reagents often involves assessing their reactivity, selectivity, and stability. For instance, the reactivity of fluorosulfonates can be tuned by the electronic nature of the attached organic group. These reagents are generally stable under neutral or acidic conditions and resistant to reduction. sigmaaldrich.comresearchgate.net Their reaction with nucleophiles is highly chemoselective, primarily leading to sulfonylation products. sigmaaldrich.com The development of solid donors for SO₂F₂, such as SuFEx-IT, has simplified the synthesis of fluorosulfates and sulfamoyl fluorides, making these valuable reagents more accessible. organic-chemistry.org

Fluorosulfonate Incorporation into Complex Molecular Architectures (e.g., Macrocycles, Peptides)

The incorporation of the fluorosulfonate functionality into complex molecules like macrocycles and peptides has emerged as a powerful strategy in chemical biology and drug discovery. While direct incorporation of the this compound group is less common, the introduction of aryl fluorosulfates, particularly as part of an amino acid side chain, is a well-established technique.

The fluorosulfate (B1228806) electrophile is particularly suitable for incorporation into macrocyclic libraries due to its high aqueous stability and low off-target reactivity. nih.gov Solid-phase synthesis strategies have been developed for the efficient generation of macrocycles containing a fluorosulfate group. nih.govnih.gov These methods allow for the creation of large libraries of macrocyclic peptides that can be screened for specific protein labeling and target identification. nih.govnih.gov The fluorosulfate moiety acts as a latent electrophile that can form covalent bonds with specific amino acid residues (such as tyrosine, lysine, and histidine) on a target protein. researchgate.net

In peptide synthesis, fluorosulfated tyrosine, L-fluorosulfotyrosine (fsY), can be incorporated into peptide chains using standard Fmoc-based solid-phase peptide synthesis (SPPS). nih.govnih.gov The fluorosulfate group is stable to the acidic conditions used for peptide cleavage from the resin. nih.gov This allows for the synthesis of peptides containing a "caged" version of sulfotyrosine. The fluorosulfate can later be converted to a sulfate (B86663) group under specific conditions, providing a tool to study the biological roles of protein sulfation. nih.gov The SuFEx reaction is also utilized in the synthesis of large macrocycles with chiral sulfur centers, demonstrating the versatility of this chemistry in creating complex, three-dimensional structures. acs.org

Table 2: Examples of Fluorosulfonate Incorporation in Complex Architectures

| Architecture | Incorporated Unit | Method | Application |

|---|---|---|---|

| Macrocyclic Peptides | Fluorosulfate (OSF) electrophile | Solid-phase synthesis | Covalent protein labeling, Chemoproteomic workflows nih.govnih.gov |

| Peptides | L-fluorosulfotyrosine (fsY) | Fmoc-based SPPS | Study of protein sulfation, Latent sulfate precursor nih.govnih.gov |

Structure-Reactivity Relationship Studies of Fluorosulfonate Derivatives

The reactivity of fluorosulfonate derivatives is intrinsically linked to their molecular structure. This compound is recognized as a strong alkylating agent, a property it shares with other alkyl esters of strong acids like ethyl trifluoromethanesulfonate. researchgate.net However, a key difference lies in the stability of the leaving group; the fluorosulfonate group is not as stable towards hydrolysis as the triflate group. researchgate.net Studies on the alcoholysis of ethyl fluorosulfate have shown that it follows pseudo-first-order kinetics. researchgate.net The reactivity of ethyl fluorosulfate is significantly higher than that of alkyl halides and benzenesulfonates. researchgate.net

The hydrolysis of esters, including fluorosulfonates, is influenced by the electronic nature of the ester group. Acid-catalyzed hydrolysis of ethyl ethanoate, a related ester, proceeds through a well-defined mechanism involving protonation of the carbonyl oxygen, nucleophilic attack by water, and subsequent elimination of the alcohol. chemguide.co.uklibretexts.org While this compound lacks a carbonyl group, the principles of nucleophilic attack and leaving group stability are analogous. The hydrolysis of fluorinated ethyl esters has been shown to be significantly faster than their non-fluorinated counterparts, with the rate increasing with the number of fluorine atoms. nih.gov

In the context of aryl fluorosulfates, their reactivity in SuFEx reactions is influenced by the electronic properties of the aromatic ring. A Hammett plot for the SuFEx reaction of para-substituted phenyl fluorosulfates reveals a positive ρ value, indicating that electron-withdrawing groups on the phenyl ring accelerate the reaction by making the sulfur atom more electrophilic. nih.gov Furthermore, the stability of aryl fluorosulfates has been studied under physiological conditions, showing they have long half-lives in buffer, even in the presence of glutathione, which is crucial for their application as chemical probes in biological systems. nih.gov The reactivity of aryl fluorosulfates is often described as "latent," meaning they are relatively inert in bulk solution but can be activated to react with specific nucleophilic residues within the binding pocket of a protein. nih.gov

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| 1,1′-sulfonyldiimidazole (SDI) |

| Ethyl Chlorosulfate |

| Ethyl Ethanoate |

| Ethyl Fluorosulfate |

| This compound |

| Ethyl Trifluoromethanesulfonate |

| Ethenesulfonyl Fluoride (ESF) |

| Fluorosulfuric Acid |

| Glutathione |

| L-fluorosulfotyrosine (fsY) |

| Methyl Propanoate |

| Potassium Bifluoride |

| Sulfuryl Fluoride |

| Trifluoroacetic acid (TFA) |

Environmental Research Methodologies and Mechanistic Degradation Studies

Investigations of Abiotic Transformation Pathways (e.g., Hydrolysis, Photolysis)

Hydrolysis:

Hydrolysis is a key abiotic degradation pathway for many organic compounds in aquatic environments. For sulfonate esters, the rate of hydrolysis can be influenced by factors such as pH, temperature, and the structure of the alkyl group. Generally, the hydrolysis of sulfonate esters can proceed through different mechanisms depending on the environmental conditions. For instance, the hydrolysis of ethyl hydrogen sulphate has been noted to be acid-catalyzed.

Studies on related compounds, such as partially fluorinated ethyl esters, have shown that the presence of fluorine atoms can significantly impact the rate of hydrolysis. The electron-withdrawing nature of fluorine can make the carbonyl carbon more susceptible to nucleophilic attack, thereby increasing the hydrolysis rate. While ethyl fluorosulfonate is a sulfonate rather than a carboxylate ester, it is plausible that the fluorine atom attached to the sulfonyl group influences its hydrolytic stability.

Interactive Data Table: General Hydrolysis Trends of Related Compound Classes

| Compound Class | Influencing Factors | General Observations |

| Alkyl Sulfates | pH, Temperature | Acid-catalyzed hydrolysis has been observed. |

| Fluorinated Esters | Degree of Fluorination | Increased fluorination can lead to faster hydrolysis rates. |

| Sulfonate Esters | Molecular Structure | Generally considered more resistant to hydrolysis than sulfate (B86663) esters. |

Photolysis:

Photolysis, or the degradation of a compound by light, is another significant abiotic transformation pathway. The susceptibility of a chemical to photolysis depends on its ability to absorb light in the environmentally relevant spectrum (wavelengths > 290 nm) and the efficiency of the subsequent chemical reactions.

For sulfonated aromatic compounds, photodegradation has been observed, often facilitated by the presence of photosensitizers or through photocatalysis. For instance, the photodegradation of naphthalene (B1677914) sulfonates can be enhanced in the presence of soluble substances of biological origin that act as photosensitizers. Photoreductive degradation has been suggested as a more effective pathway for the defluorination and mineralization of perfluorinated sulfonates like perfluorooctane (B1214571) sulfonate (PFOS) compared to photooxidation epa.gov. While direct photolysis of this compound may be limited if it does not absorb significantly in the solar spectrum, indirect photolytic processes could contribute to its transformation in sunlit surface waters.

Research on Biotic Transformation Pathways and Microbial Degradation Mechanisms

The biodegradation of this compound by microorganisms is a critical aspect of its environmental persistence. The presence of both a sulfonate group and a fluorine atom is expected to significantly influence its susceptibility to microbial attack.

Microbial Degradation of Sulfonates:

Organosulfonates are known to be relatively persistent in the environment, with the sulfonate group contributing to their stability. However, numerous microorganisms have been identified that can utilize sulfonates as a source of sulfur for growth, and in some cases, as a carbon and energy source. The microbial degradation of sulfonates typically involves an initial desulfonation step, which can be catalyzed by various enzymes known as sulfonatases.

Bacteria capable of degrading linear alkylbenzene sulfonates (LAS), a major class of anionic surfactants, have been isolated from various environments. The degradation pathways often initiate with the oxidation of the alkyl chain, followed by desulfonation and cleavage of the aromatic ring. It's important to note that while some bacteria can degrade certain sulfonated compounds, others, like ethyl sulfate, have been found to be resistant to microbial degradation by specific bacterial strains that are capable of degrading similar compounds like ethyl glucuronide.

Influence of Fluorine on Biodegradation:

The carbon-fluorine bond is exceptionally strong, making fluorinated organic compounds generally resistant to microbial degradation. The high electronegativity of fluorine can also decrease the susceptibility of adjacent chemical bonds to enzymatic cleavage. Research on the microbial degradation of per- and polyfluoroalkyl substances (PFAS) has shown that while some transformation of precursor compounds can occur, the complete mineralization of highly fluorinated compounds like PFOS is extremely slow under typical environmental conditions.

Given these factors, it is anticipated that the biodegradation of this compound would be a slow process. The microbial consortium capable of cleaving both the C-S bond of the sulfonate and metabolizing the fluorinated ethyl group would likely be specialized.

Interactive Data Table: Microbial Degradation of Related Sulfonated Compounds

| Compound/Class | Degrading Microorganisms | Key Degradation Steps |

| Linear Alkylbenzene Sulfonates (LAS) | Pseudomonas sp., Alcaligenes sp. | Alkyl chain oxidation, desulfonation, aromatic ring cleavage |

| Alkyl Sulfates | Various environmental bacteria | Rapidly degraded |

| Ethyl Sulfate | Not degraded by certain E. coli and C. sordellii strains | --- |

Analytical Methodologies for the Detection and Quantification of Degradation Products in Environmental Samples

The development of robust analytical methods is essential for monitoring the fate of this compound and identifying its transformation products in complex environmental matrices such as water and soil.

Sample Preparation:

Due to the typically low concentrations of emerging contaminants in the environment, a sample preparation step is usually required to extract and concentrate the analytes of interest. Solid-phase extraction (SPE) is a widely used technique for the extraction of sulfonated compounds and PFAS from aqueous samples shimadzu.comnih.govnih.gov. The choice of sorbent material is critical and depends on the specific properties of the target analytes. For soil and sediment samples, extraction with an organic solvent may be necessary.

Analytical Instrumentation:

High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the state-of-the-art technique for the analysis of sulfonated and fluorinated organic compounds in environmental samples. shimadzu.comnih.govnih.gov This method offers high sensitivity and selectivity, allowing for the detection and quantification of target compounds at very low levels. For structural elucidation of unknown degradation products, high-resolution mass spectrometry (HRMS) is often employed.

Given that this compound is a short-chain fluorinated compound, analytical methods developed for the analysis of short-chain and ultra-short-chain PFAS would likely be adaptable. These methods often utilize specialized chromatographic columns and optimized MS/MS parameters to achieve adequate retention and sensitivity for these more polar compounds. Furthermore, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy can be a powerful tool for identifying and quantifying fluorinated transformation products without the need for authentic standards, as it provides information on the chemical environment of the fluorine atoms.

Interactive Data Table: Common Analytical Techniques for Sulfonated and Fluorinated Compounds

| Analytical Technique | Sample Preparation | Common Applications |

| LC-MS/MS | Solid-Phase Extraction (SPE) | Quantification of known sulfonated compounds and PFAS in water. shimadzu.comnih.govnih.gov |

| LC-HRMS | Solid-Phase Extraction (SPE) | Identification of unknown degradation products. |

| ¹⁹F NMR | Solvent Extraction | Identification and quantification of fluorinated products. |

| GC-MS | Derivatization may be required | Analysis of more volatile and less polar compounds. |

Future Research Directions and Emerging Frontiers in Ethyl Fluorosulfonate Chemistry

Development of Sustainable and Scalable Synthetic Methodologies

The development of environmentally friendly and scalable methods for synthesizing sulfonyl fluorides, including ethyl fluorosulfonate, is a paramount goal in modern chemistry. Traditional methods for creating sulfonyl fluorides often rely on harsh reagents and produce significant waste, prompting a shift towards greener alternatives.

Recent breakthroughs have focused on utilizing more benign and readily available starting materials. For instance, researchers have developed a one-pot method for the synthesis of sulfonyl fluorides from sulfonic acids and their salts, which are stable and easily accessible. nih.govrsc.orgnih.gov One such strategy employs thionyl fluoride (B91410) to convert sulfonic acid sodium salts to sulfonyl fluorides with high yields in a short amount of time. rsc.orgnih.gov An alternative approach uses the bench-stable solid Xtalfluor-E® for the deoxyfluorination of sulfonic acids, allowing for milder reaction conditions. rsc.orgnih.gov

A significant advancement in green synthesis was reported with the development of a method that converts thiols and disulfides into sulfonyl fluorides using SHC5® and potassium fluoride (KF). sciencedaily.comeurekalert.org This process is notable for producing only non-toxic sodium and potassium salts as byproducts, thereby having a minimal environmental impact. sciencedaily.comeurekalert.org This approach is simple, cost-effective, and suitable for large-scale production, aligning with the principles of sustainable development. sciencedaily.comeurekalert.org The focus on green solvents, such as water and ethanol (B145695), and the reduction of solvent volume through techniques like microwave-assisted synthesis further contribute to the sustainability of these processes. mdpi.comjddhs.com

The following table summarizes some of the sustainable and scalable synthetic methodologies for sulfonyl fluorides.

| Starting Material | Reagents | Key Advantages |

| Sulfonic Acids/Salts | Thionyl fluoride or Xtalfluor-E® | Utilizes stable and readily available starting materials; milder reaction conditions. rsc.orgnih.gov |

| Thiols/Disulfides | SHC5®, Potassium Fluoride (KF) | Produces non-toxic byproducts; cost-effective and scalable. sciencedaily.comeurekalert.org |

| Sulfonyl Chlorides | Potassium Fluoride (KF) with 18-crown-6 ether | Efficient chlorine-fluorine exchange under phase-transfer catalysis. nih.gov |

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The discovery and optimization of novel catalytic systems are crucial for enhancing the reactivity and selectivity of reactions involving this compound. The activation of the robust S(VI)-F bond often requires specific catalysts to facilitate nucleophilic exchange. acs.org Research in this area is exploring a variety of catalytic approaches, including photoredox, transition-metal, and organocatalysis.

Photoredox catalysis has emerged as a powerful tool for radical fluorosulfonylation reactions. nih.gov The development of bench-stable, redox-active fluorosulfonyl radical precursors has enabled the radical fluorosulfonylation of olefins under mild photoredox conditions, providing access to a range of sulfonyl fluorides. nih.gov Transition-metal catalysis, particularly with palladium and nickel, has been instrumental in developing cross-coupling reactions where aryl fluorosulfates act as electrophilic partners. researchgate.netnih.govscispace.com These methods have demonstrated high reactivity and selectivity, often under milder conditions than those required for traditional aryl halides. nih.gov

Organocatalysis also presents a promising avenue for activating the S(VI)-F bond. For example, 1-hydroxybenzotriazole (HOBt) has been identified as an effective nucleophilic catalyst for the amidation of sulfonyl fluorides and fluorosulfates, proving particularly efficient for sterically hindered substrates. sci-hub.se The development of these catalytic systems is expanding the synthetic utility of this compound and related compounds.

Below is a table detailing some novel catalytic systems.

| Catalysis Type | Catalyst/Reagent | Application |

| Photoredox | Redox-active fluorosulfonyl radical precursors | Radical fluorosulfonylation of olefins. nih.gov |

| Transition-Metal | Palladium and Nickel complexes | Cross-coupling reactions with aryl fluorosulfates. researchgate.netnih.govscispace.com |

| Organocatalysis | 1-hydroxybenzotriazole (HOBt) | Amidation of sulfonyl fluorides. sci-hub.se |

Advancement of Computational Tools for Deeper Mechanistic Understanding and Predictive Design

Computational chemistry is becoming an indispensable tool for gaining deeper mechanistic insights into reactions involving this compound and for the predictive design of new reagents and catalysts. nih.gov Density Functional Theory (DFT) calculations, for example, can be used to model reaction pathways and transition states, helping to elucidate the mechanisms of catalytic activation of the S(VI)-F bond. sci-hub.se

Computational studies have been employed to understand the fluoride exchange process in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, revealing a low energy barrier for the exchange of a fluoride anion with another fluoride, which has implications for 18F radiolabeling. nih.govamazonaws.com By modeling the interactions between substrates, catalysts, and reagents, computational tools can help predict the reactivity and selectivity of new chemical transformations, thereby accelerating the discovery and optimization of novel synthetic methodologies. nih.gov These predictive capabilities can guide experimental work, reducing the need for extensive empirical screening and leading to a more rational design of experiments.

Integration with High-Throughput Experimentation and Automated Synthesis Platforms

The integration of this compound chemistry with high-throughput experimentation (HTE) and automated synthesis platforms is revolutionizing the pace of discovery in materials science and drug development. digitellinc.com The principles of SuFEx click chemistry, known for its reliability and high yields, are particularly well-suited for automation. sigmaaldrich.com

HTE platforms enable the rapid screening of a large number of reaction conditions, catalysts, and substrates, accelerating the optimization of synthetic protocols. digitellinc.com This approach has been successfully applied to SuFEx reactions, allowing for the rapid generation of diverse libraries of compounds. jk-sci.comnih.gov Automated synthesis in microplate formats, such as 96-well or 384-well plates, allows for the in situ generation and screening of compounds, significantly speeding up the hit-to-lead process in drug discovery. nih.govnih.gov This combination of SuFEx chemistry and HTE facilitates the rapid exploration of structure-activity relationships and the discovery of new functional molecules. nih.govacs.org

Expanding Applications in Materials Science and Emerging Chemical Biology Research

The unique reactivity and stability of the sulfonyl fluoride group make it a valuable functional handle in materials science and chemical biology. researchgate.net The reliability of SuFEx click chemistry has led to its use in the synthesis of polymers and other advanced materials. sigmaaldrich.com The ability to form robust linkages under mild conditions is advantageous for creating well-defined polymer architectures.

In chemical biology, aryl fluorosulfates are gaining prominence as chemical probes for studying protein function. nih.gov They can selectively react with specific amino acid residues, such as tyrosine, lysine, and histidine, within protein binding sites, enabling their use in chemogenomic and chemoproteomic studies. nih.govenamine.net This context-dependent reactivity allows for the covalent labeling of proteins, which is a powerful tool for target identification and validation in drug discovery. nih.gov Furthermore, the development of 18F-labeled sulfonyl fluorides is expanding their application into positron emission tomography (PET) imaging, offering new possibilities for in vivo diagnostics. amazonaws.comresearchgate.net

Addressing Challenges in Specificity and Functional Group Tolerance

A key challenge in synthetic chemistry is achieving high specificity and broad functional group tolerance. wisdomlib.org While reactions involving this compound and its derivatives have shown considerable promise, further research is needed to enhance their selectivity and expand the range of compatible functional groups. ximo-inc.com

The development of new catalytic systems is a primary strategy for addressing these challenges. merckmillipore.com For example, certain palladium and nickel catalysts have demonstrated excellent functional group tolerance in cross-coupling reactions with aryl fluorosulfates, accommodating sensitive groups that might not be stable under other reaction conditions. nih.gov However, achieving selectivity in complex molecules with multiple potential reaction sites remains an area of active investigation. The ability of a synthetic method to accommodate a wide variety of functional groups without compromising the reaction outcome is crucial for its application in the synthesis of complex natural products and pharmaceuticals. wisdomlib.org Future research will likely focus on the design of more sophisticated catalysts and reagents that can achieve higher levels of chemo- and regioselectivity.

Q & A

Q. What are the most reliable synthetic routes for ethyl fluorosulfonate, and how can purity be validated experimentally?

this compound is typically synthesized via the reaction of ethanol with fluorosulfonic acid (HSO₃F) under controlled conditions. Key validation steps include:

- Purity assessment : Use gas chromatography (GC) coupled with mass spectrometry (MS) to detect impurities (e.g., residual ethanol or sulfur trioxide byproducts) .

- Structural confirmation : Employ NMR and IR spectroscopy to verify the presence of the fluorosulfonate group (SO₂F) and ethyl ester linkage. Characteristic NMR shifts range from 50–60 ppm for SO₂F groups, while IR shows S=O stretching at ~1350–1450 cm⁻¹ .

- Safety protocols : Conduct reactions in anhydrous environments to prevent hydrolysis, which generates toxic HF gas .

Q. How can researchers mitigate hazards associated with this compound during experimental handling?

- Controlled environments : Use inert-atmosphere gloveboxes or fume hoods with HEPA filters to minimize exposure to volatile byproducts.

- Personal protective equipment (PPE) : Wear fluoropolymer-coated gloves and face shields due to the compound’s corrosivity and reactivity with moisture.

- Waste management : Quench residual this compound with chilled aqueous sodium bicarbonate to neutralize acidic byproducts .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported reactivity of this compound in nucleophilic substitutions (SN_NNAr vs. SN_NN2 mechanisms)?

Conflicting mechanistic proposals often arise from solvent and temperature effects:

- Kinetic studies : Compare reaction rates under polar aprotic (e.g., DMF) vs. nonpolar solvents. SAr mechanisms dominate in DMF due to stabilization of transition states, whereas S2 pathways are favored in less polar media .

- Isotopic labeling : Use -labeled this compound to track oxygen transfer in intermediates, clarifying nucleophilic attack sites .

- Computational modeling : Perform DFT calculations to map energy profiles for competing pathways, validated by experimental kinetic data .

Q. How can researchers optimize fluorosulfonate ester stability in catalytic applications while balancing reactivity?

- Steric and electronic tuning : Introduce electron-withdrawing substituents (e.g., nitro groups) on the aryl ring to enhance electrophilicity without compromising stability.

- Solvent selection : Use low-dielectric solvents (e.g., toluene) to reduce hydrolysis rates.

- Additive screening : Test Lewis acids (e.g., BF₃·OEt₂) to stabilize reactive intermediates and prolong shelf life .

Q. What methodologies address discrepancies in spectral data interpretation for this compound derivatives?

- Multi-technique validation : Cross-reference NMR (, , ) with X-ray crystallography to resolve ambiguities in structural assignments.

- Dynamic NMR studies : Analyze temperature-dependent NMR shifts to detect conformational flexibility or hydrogen bonding .

- Database mining : Compare experimental IR/Raman spectra with entries in the Cambridge Structural Database (CSD) to identify outliers or misassignments .

Data Analysis and Reproducibility

Q. How should researchers design experiments to ensure reproducibility of kinetic data for this compound-mediated reactions?

- Standardized protocols : Document reaction parameters (e.g., humidity levels, solvent batch purity) that influence reproducibility.

- Control experiments : Include internal standards (e.g., deuterated analogs) in NMR studies to calibrate integration errors.

- Statistical rigor : Use triplicate runs with error bars (±5% deviation) and ANOVA to assess significance of rate variations .

Q. What statistical models are appropriate for analyzing competing reaction pathways in fluorosulfonate chemistry?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.